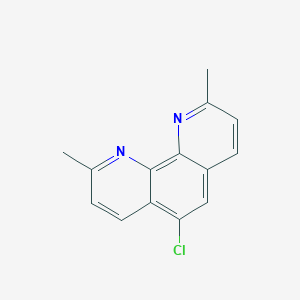

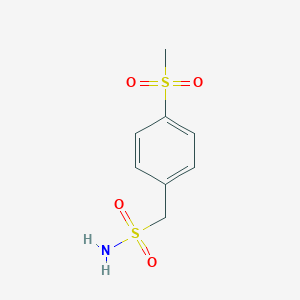

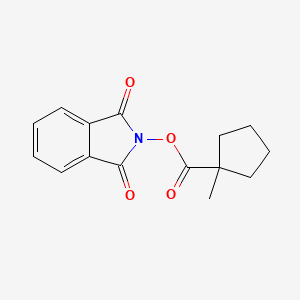

![molecular formula C9H16N2O3 B6603476 tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate CAS No. 146986-97-2](/img/structure/B6603476.png)

tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate, also known as tert-butyl carbamate, is a chemical compound commonly used in organic synthesis and laboratory experiments. It is a tert-butyl ester of carbamic acid, a derivative of urea, and is a white, crystalline solid with a melting point of 69-71 °C. This compound is readily soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, and is insoluble in water. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, acylation, and amination.

科学研究应用

Tert-butyl carbamate has been used in various scientific research applications, including as a reagent for the synthesis of a variety of compounds. It has also been used as a catalyst for the synthesis of amides and as a reagent for the synthesis of cyclic carbonates. Additionally, it has been used in the synthesis of peptides and proteins, and as a reagent for the synthesis of peptide-based drugs.

作用机制

Tert-butyl carbamate acts as a nucleophile in organic reactions, undergoing substitution reactions with electrophiles. In the presence of a base, it can also undergo an acylation reaction with an acid, forming a tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate ester. Additionally, tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate can be used as a catalyst for the synthesis of amides, as well as for the synthesis of cyclic carbonates.

Biochemical and Physiological Effects

Tert-butyl carbamate is a generally nontoxic compound that is not expected to cause any adverse biochemical or physiological effects. It is not metabolized by the body, and is rapidly excreted in the urine.

实验室实验的优点和局限性

Tert-butyl carbamate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is readily soluble in polar organic solvents. Additionally, it is a relatively inexpensive and readily available compound. However, it is not soluble in water, and can be toxic if inhaled or ingested.

未来方向

The use of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate in organic synthesis and laboratory experiments is expected to continue to grow in the future. It could potentially be used in the synthesis of more complex compounds and drugs, as well as for the synthesis of peptides and proteins. Additionally, it could be used as a catalyst for the synthesis of amides and cyclic carbonates, and as a reagent for the synthesis of peptide-based drugs. Additionally, it could be used in the synthesis of more complex compounds, such as carbohydrates and amino acids. Finally, research into the potential applications of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate in other fields, such as biochemistry, could lead to further discoveries and applications.

合成方法

Tert-butyl carbamate can be synthesized by reacting tert-butanol with carbamic acid in the presence of a base. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and crystallization. Alternatively, tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate carbamate can also be synthesized by reacting tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate alcohol with urea and a base. This reaction is typically carried out in an organic solvent such as dimethylformamide.

属性

IUPAC Name |

tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEDXPKCFGTWDN-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)

![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)